molecular formula C₁₇H₁₇NO₂ B1142370 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol CAS No. 61503-74-0

6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

Cat. No. B1142370
CAS RN: 61503-74-0
M. Wt: 267.32
InChI Key:
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Description

6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol is an aporphine alkaloid1. It is also known by other names such as (+/-)-Apomorphine and 6a-.beta.-Aporphine-10,11-diol1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it is related to other compounds like (4R,6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-4,11-diol2 and 1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline3. The synthesis of these related compounds might provide insights into the possible synthesis pathways for 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol.



Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem45. The molecular formula is C17H17NO216.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. However, its related compounds have been computed by PubChem45.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 267.32 g/mol16. More detailed properties can be found in databases like PubChem16.


Scientific Research Applications

  • Structural and Spectral Assignments : Novel heterocycles derived from the alkaloid boldine, which includes structures similar to 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol, have been studied for their complete structural and spectral assignments using one- and two-dimensional NMR techniques (Sobarzo-Sánchez et al., 2001).

  • Antioxidant Properties : Boldine, a compound structurally related to 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol, is noted for its antioxidant properties. This highlights potential applications in oxidative stress-related conditions (Asencio et al., 1996).

  • Surface Enhanced Raman Scattering (SERS) Study : The antioxidant alkaloid boldine, structurally similar to the compound , was studied using prismatic silver nanoparticles in a SERS study. This indicates potential applications in analytical chemistry for studying complex organic molecules (Herrera et al., 2014).

  • Metabolic and Pharmacokinetic Studies : Glaucine, another related compound, has been studied for its metabolism by human cytochrome P450s, indicating its pharmacokinetic properties and potential drug interactions (Meyer et al., 2013).

  • Synthetic Approaches : Research on the synthesis of racemic versions of similar compounds highlights the potential for developing synthetic pathways for pharmaceutical applications (Bänziger et al., 2000).

  • Structural Examination : Studies on the molecular structure of compounds like (Z)‐N‐Formylnornuciferin, which shares structural similarities, provide insights into the molecular geometry and potential reactivity of these types of compounds (Simonsen et al., 1996).

  • Antitubercular Activity : Hexahydro-2H-pyrano[3,2-c]quinoline analogues, similar to the compound , have been synthesized and evaluated for antitubercular activity, suggesting potential applications in antimicrobial research (Kantevari et al., 2011).

Safety And Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results. However, databases like PubChem provide safety/hazards/toxicity information4.


Future Directions

The future directions of this compound are not explicitly mentioned in the search results. However, given its related compound’s use in the treatment of Parkinson’s disease and erectile dysfunction6, it could potentially have similar applications.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWNQDUVQKEIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859022
Record name (+/-)-Apomorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

CAS RN

61503-74-0
Record name (+/-)-Apomorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
26
Citations
A Boyle, W Ondo - CNS drugs, 2015 - Springer
Current research shows that apomorphine is an effective treatment for symptoms of Parkinson’s Disease (PD). The highly lipophilic structure allows apomorphine to cross cell …
Number of citations: 61 link.springer.com
H Ikram, K Bano, M Jameel, M Azhar, K Saeed… - Pak. J. Pharm …, 2015 - academia.edu
Apomorphine, a dopamine D1/D2 agonist, is an important drug of choice for the treatment of Parkinson’s and related disorders. The present study was designed to perform the …
Number of citations: 2 www.academia.edu
DJ Hare, PA Adlard, PA Doble, DI Finkelstein - Metallomics, 2013 - academic.oup.com
Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent toxin used to selectively destroy dopaminergic neurons in the substantia nigra and induce parkinsonism. MPTP is …
Number of citations: 72 academic.oup.com
S Edwards, KN Whisler, DC Fuller, PJ Orsulak… - …, 2007 - nature.com
The cocaine-addicted phenotype can be modeled in rats based on individual differences in preferred levels of cocaine intake and a propensity for relapse in withdrawal. These cocaine-…
Number of citations: 110 www.nature.com
S Kaviani, S Shahab, M Sheikhi, M Khaleghian… - Inorganic Chemistry …, 2021 - Elsevier
In the current work, density functional theory calculations were carried out to evaluate the potential ability of apomorphine, dopamine, hinokitiol and deferiprone chelating agents to …
Number of citations: 5 www.sciencedirect.com
T Müller - NeuroPsychopharmacotherapy, 2021 - Springer
The nonergot derivative dopamine agonist apomorphine is the oldest available dopamine agonist for the treatment of patients with Parkinson’s disease worldwide. This chapter focuses …
Number of citations: 2 link.springer.com
F Turbant, D Partouche, O El Hamoui, S Trépout… - Antibiotics, 2021 - mdpi.com
Hfq is a bacterial regulator with key roles in gene expression. The protein notably regulates translation efficiency and RNA decay in Gram-negative bacteria, thanks to its binding to …
Number of citations: 8 www.mdpi.com
A Tsuchioka, F Oana, T Suzuki, Y Yamauchi… - …, 2015 - ingentaconnect.com
Although 6-hydroxydopamine-induced (6-OHDA-induced) rats are a well-known Parkinson’s disease model, the effects of dopamine D2 agonists in mice with 6-OHDA-induced lesions …
Number of citations: 3 www.ingentaconnect.com
SR Zia, M Wasim, S Ahmad - Metabolic Brain Disease, 2023 - Springer
Neurological disorders pose significant challenges in terms of treatment options, necessitating the exploration of novel therapeutic approaches. Trigonelline, a naturally occurring …
Number of citations: 3 link.springer.com
TJ Banasikowski, A Bespalov, K Drescher, B Behl… - … of Pharmacology and …, 2010 - ASPET
Dopamine receptors play a critical role in reward-related learning, but receptor subtypes may be differentially involved. D2-preferring receptor antagonists, eg, haloperidol, attenuate …
Number of citations: 24 jpet.aspetjournals.org

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